Acide 2-(3-méthyl-2-oxoimidazolidin-1-yl)acétique

Vue d'ensemble

Description

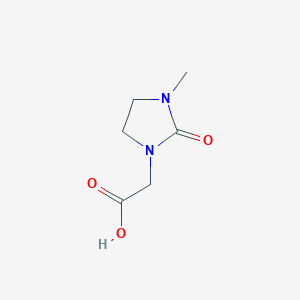

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is an organic compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . It features a five-membered heterocyclic ring, imidazolidinone, which consists of four carbon atoms and one nitrogen atom, with an additional oxygen atom bonded to one carbon, forming a ketone group (C=O).

Applications De Recherche Scientifique

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid has several scientific research applications:

Méthodes De Préparation

The synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be achieved through several routes. One common method involves the reaction of 3-methyl-2-oxoimidazolidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: 3-methyl-2-oxoimidazolidine and chloroacetic acid.

Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid.

Analyse Des Réactions Chimiques

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid undergoes several types of chemical reactions:

Esterification: The carboxylic acid group (COOH) can react with alcohols to form esters under specific conditions.

Oxidation and Reduction:

Mécanisme D'action

The mechanism of action of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is not well-documented. its structure suggests potential interactions with various molecular targets and pathways. The imidazolidinone ring is a common scaffold in bioactive molecules, indicating that the compound may interact with enzymes or receptors involved in biochemical pathways.

Comparaison Avec Des Composés Similaires

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be compared with similar compounds such as 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Both compounds feature the imidazolidinone ring, but they differ in their functional groups and applications. While 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is used in biochemistry and green chemistry, 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is primarily used in polymer chemistry and as an adhesion promoter.

Conclusion

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a versatile compound with potential applications in various scientific fields Its unique structure allows it to participate in several chemical reactions and makes it a valuable tool in biochemistry, green chemistry, and polymer chemistry

Activité Biologique

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, including antimicrobial, anticancer, and metabolic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an imidazolidinone ring structure with a methyl substitution at the 3-position. This structural characteristic is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid exhibit antimicrobial activity against various pathogens. The mechanism of action remains under investigation; however, it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Limited activity |

2. Anticancer Activity

In vivo studies have demonstrated that 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast (MCF7) and colon (HT-29) cancer cells.

Case Study:

A study assessed the antiproliferative activity of this compound on different cancer cell lines, revealing an IC50 value indicative of significant growth inhibition:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Cell cycle arrest at G2/M phase |

| M21 | 10.0 | Disruption of microtubule integrity |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle disruption .

3. Metabolic Effects

Recent studies have explored the potential of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid in metabolic disorders. It has been proposed as a candidate for treating conditions such as obesity and diabetes due to its ability to modulate glucose metabolism and improve insulin sensitivity.

Research Findings:

A study indicated that treatment with this compound resulted in a significant reduction in blood glucose levels in diabetic models, suggesting its role as a therapeutic agent in metabolic diseases .

The precise mechanisms through which 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid exerts its biological effects are still being elucidated. Current hypotheses include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with Cellular Signaling Pathways: There is evidence suggesting that it may modulate pathways related to apoptosis and cell cycle regulation.

Propriétés

IUPAC Name |

2-(3-methyl-2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNMJKWRSCHLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.